N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Overview
Description
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining an indole moiety with a tetrahydronaphthalene sulfonamide group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the preparation of 1-methyl-2-oxo-2,3-dihydro-1H-indole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The indole derivative is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-benzenesulfonamide
- N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-methanesulfonamide
Uniqueness
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of an indole moiety with a tetrahydronaphthalene sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h6-11,20H,2-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYZBQTRBLVIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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